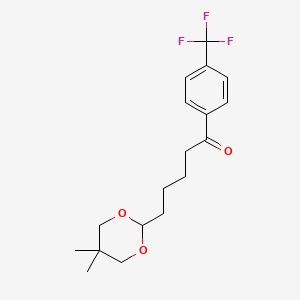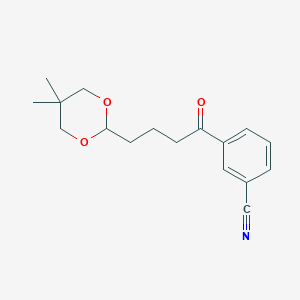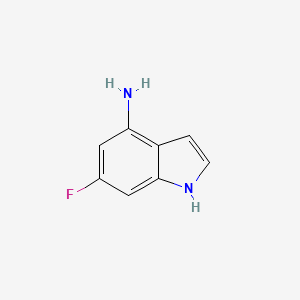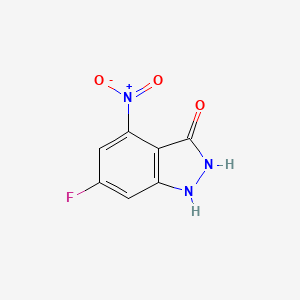
Methyl 3-formyl-1H-indazole-7-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 3-formyl-1H-indazole-7-carboxylate is a chemical compound belonging to the indazole family Indazoles are bicyclic structures consisting of a benzene ring fused to a pyrazole ring
作用機序
Target of Action
Methyl 3-formyl-1H-indazole-7-carboxylate is a derivative of indazole . Indazoles are a significant heterocyclic system in natural products and drugs, playing a main role in cell biology . They are used as biologically active compounds for the treatment of various disorders in the human body . .
Mode of Action
Indazole derivatives, in general, have been found to inhibit, regulate, and/or modulate various kinases, playing a role in the treatment of diseases such as cancer .
Biochemical Pathways
Indazole derivatives are known to interact with various biochemical pathways, influencing cell biology .
Pharmacokinetics
The compound’s molecular weight is 20418, and it has a LogP value of 102 , which may influence its bioavailability.
Result of Action
Indazole derivatives, in general, have been found to exhibit various biologically vital properties .
Action Environment
It is recommended to store the compound in an inert atmosphere at 2-8°c .
生化学分析
Biochemical Properties
Methyl 3-formyl-1H-indazole-7-carboxylate plays a significant role in biochemical reactions due to its unique structure. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with certain kinases, which are enzymes that catalyze the transfer of phosphate groups. These interactions can lead to the modulation of kinase activity, affecting various cellular processes. Additionally, this compound can bind to specific receptors on the cell surface, influencing signal transduction pathways .
Cellular Effects
This compound has been observed to affect various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to inhibit the proliferation of certain cancer cell lines by inducing cell cycle arrest and apoptosis. This compound can also affect the expression of genes involved in cell growth and survival, thereby altering cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules. It can act as an inhibitor or activator of enzymes, depending on the context. For instance, it has been shown to inhibit the activity of certain kinases by binding to their active sites, preventing substrate phosphorylation. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. It has been observed that this compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and air. Long-term studies have shown that the compound can have sustained effects on cellular function, including prolonged inhibition of cell proliferation and induction of apoptosis .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to have therapeutic effects, such as inhibiting tumor growth and reducing inflammation. At higher doses, it can exhibit toxic or adverse effects, including hepatotoxicity and nephrotoxicity. It is important to determine the optimal dosage to maximize therapeutic benefits while minimizing potential side effects .
Metabolic Pathways
This compound is involved in various metabolic pathways. It can be metabolized by enzymes such as cytochrome P450s, which are involved in the oxidation of organic substances. The compound can also interact with cofactors like NADPH, influencing metabolic flux and metabolite levels. These interactions can affect the overall metabolic profile of cells and tissues .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments. It has been observed to accumulate in certain tissues, such as the liver and kidneys, where it can exert its biological effects .
Subcellular Localization
This compound exhibits specific subcellular localization, which can influence its activity and function. The compound can be targeted to specific compartments or organelles through targeting signals or post-translational modifications. For example, it has been shown to localize to the nucleus, where it can interact with DNA and transcription factors to modulate gene expression. Additionally, it can be found in the cytoplasm, where it can interact with various signaling proteins .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-formyl-1H-indazole-7-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-nitrobenzaldehyde with hydrazine derivatives, followed by cyclization and esterification steps .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Types of Reactions:
Oxidation: The formyl group in this compound can undergo oxidation to form carboxylic acids.
Reduction: The formyl group can be reduced to a hydroxymethyl group.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Conditions often involve the use of Lewis acids or bases to facilitate the reaction.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Hydroxymethyl derivatives.
Substitution: Various substituted indazole derivatives.
科学的研究の応用
Methyl 3-formyl-1H-indazole-7-carboxylate has several applications in scientific research:
Medicinal Chemistry: It serves as a precursor for the synthesis of pharmacologically active compounds, including potential anti-inflammatory and anticancer agents.
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Biological Studies: Investigated for its interactions with biological targets and potential therapeutic effects.
類似化合物との比較
Methyl 1H-indazole-3-carboxylate: Lacks the formyl group, resulting in different reactivity and applications.
3-Formylindole: Similar formyl group but different ring structure, leading to distinct chemical behavior.
Uniqueness: Methyl 3-formyl-1H-indazole-7-carboxylate is unique due to the presence of both the formyl and ester groups, which provide versatile reactivity for various synthetic applications. Its structure allows for multiple functionalization possibilities, making it a valuable compound in medicinal chemistry and organic synthesis .
特性
IUPAC Name |
methyl 3-formyl-2H-indazole-7-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O3/c1-15-10(14)7-4-2-3-6-8(5-13)11-12-9(6)7/h2-5H,1H3,(H,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVPVQYHYAQLCDZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC2=C(NN=C21)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[3,5-Bis(trifluoromethyl)phenyl]-5-(5,5-dimethyl-1,3-dioxan-2-yl)pentan-1-one](/img/structure/B1343628.png)


![5-(5,5-Dimethyl-1,3-dioxan-2-yl)-2'-[(4-trifluoromethyl)phenyl]valerophenone](/img/structure/B1343633.png)







